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molecular formula C14H21FO3 B8658583 1-Fluoro-2-(2,2,2-triethoxyethyl)benzene

1-Fluoro-2-(2,2,2-triethoxyethyl)benzene

Cat. No. B8658583
M. Wt: 256.31 g/mol
InChI Key: UDFVXUBKLPYRRD-UHFFFAOYSA-N
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Patent
US05095018

Procedure details

2-Chloro-3-hydrazinopyrazine was prepared in four steps. The procedure of J. Adachi and N. Sato, J.Org.Chem. 37, 221 (1972) was used to prepare 2,3(1H,4H)-pyrazinedione in two steps, followed by chlorination and reaction of the dichloropyrazine with hydrazine as described in S. W. Schneller and J. L. May, J.Het.Chem. 15,987 (1978). A mixture of 2-chloro-3-hydrazinopyrazine (8.51 g, 58.9 mmol), 1-fluoro-2-(2,2,2-triethoxyethyl)benzene from 1(A) (34.7 g, 135 mmol) and xylene (125 mL) (dried over calcium chloride) was refluxed for 3 hours. The solvent was removed by spin evaporation in vacuo. The solid residue was triturated in ether (200 mL) and the solid was collected by suction filtration. The solid was rinsed with ether and dried with aspirator suction to give 14.9 g (96%) of crude 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazine. Recrystallisation of 1.0 g of crude 3-benzyl-8-chloro-1,2,4-triazolo[4,3-a]pyrazine from ethanol:water gave 0.697 g of the analytically pure product, mp. 126°-127° C.; UV (0.1 N hydrochloride acid+10% ethanol): λmax 300 nm (ε4200); (pH 7.0 buffer+10% ethanol): λmax 300 nm (ε4300); nmr(DMSO-d6) δ8.58 (d, 1H, J=4.7 Hz, H-5 or H-6), 7.79 (d, 1H, J=4.7 Hz, H-5 or H-6), 7.09-7.40 (complex multiplets, 4H, ArH), 4.60 (s, 2H, CH2); ms: m/e 262 (M+), 261 (M-1+), 243 (M-F+), 227 (M-Cl+), 109 (C7H6F+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.51 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1(A)
Quantity
34.7 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CNC(=O)C1=O.ClC1C(Cl)=NC=CN=1.NN.[Cl:19][C:20]1[C:25]([NH:26][NH2:27])=[N:24][CH:23]=[CH:22][N:21]=1.F[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH2:35][C:36](OCC)(OCC)OCC>C1(C)C(C)=CC=CC=1>[Cl:19][C:20]1[C:25]([NH:26][NH2:27])=[N:24][CH:23]=[CH:22][N:21]=1.[CH2:35]([C:36]1[N:24]2[CH:23]=[CH:22][N:21]=[C:20]([Cl:19])[C:25]2=[N:26][N:27]=1)[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C(NC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CN1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
8.51 g
Type
reactant
Smiles
ClC1=NC=CN=C1NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(OCC)(OCC)OCC
Name
1(A)
Quantity
34.7 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by spin evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated in ether (200 mL)
FILTRATION
Type
FILTRATION
Details
the solid was collected by suction filtration
WASH
Type
WASH
Details
The solid was rinsed with ether
CUSTOM
Type
CUSTOM
Details
dried with aspirator suction

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1NN
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NN=C2N1C=CN=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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